

# 1-Bromo-3,5-bis(bromomethyl)benzene IUPAC name and synonyms

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## Compound of Interest

Compound Name: 1-Bromo-3,5-bis(bromomethyl)benzene

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## Technical Guide: 1-Bromo-3,5-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **1-Bromo-3,5-bis(bromomethyl)benzene**, including its nomenclature, chemical properties, and a representative synthetic protocol. This information is intended to support research and development activities in the fields of organic synthesis, medicinal chemistry, and materials science.

## Nomenclature

The naming of this compound follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC).

- IUPAC Name: **1-bromo-3,5-bis(bromomethyl)benzene**<sup>[1][2]</sup>

The IUPAC name is derived by identifying the parent structure, which is a benzene ring. The substituents on the ring are a bromine atom and two bromomethyl groups. The locants (positions) of these substituents are assigned to give the lowest possible numbers, resulting in the "1,3,5-" designation.

## Synonyms

In addition to its formal IUPAC name, this compound is known by several other names in chemical literature and commercial catalogs. These synonyms are often based on alternative numbering or naming conventions.

- 1,3-Bis(bromomethyl)-5-bromobenzene[1][3]
- 3,5-Bis(bromomethyl)bromobenzene[3]
- 3,5-Bis(bromomethyl)phenyl bromide[3][4]
- 5-Bromo-1,3-bis(bromomethyl)benzene[1][4]
- 5, $\alpha$ , $\alpha'$ -Tribromo-m-xylene[3][4]
- Benzene, 1-bromo-3,5-bis(bromomethyl)-[1][3]

## Chemical and Physical Data

A summary of the key identifiers and computed properties for **1-Bromo-3,5-bis(bromomethyl)benzene** is provided in the table below for easy reference and comparison.

Identifier/Property	Value	Reference(s)
CAS Number	51760-23-7	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> Br <sub>3</sub>	[1][3]
Molecular Weight	342.85 g/mol	[1]
IUPAC Name	1-bromo-3,5-bis(bromomethyl)benzene	[1][2]
InChI	InChI=1S/C8H7Br3/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3H,4-5H2	[1][2]
InChIKey	FTJLVLCWBYPFGX-UHFFFAOYSA-N	[1][2]
SMILES	C1=C(C=C(C=C1CBr)Br)CBr	[1]
Physical Form	Solid	[5]

## Experimental Protocol: Synthesis

The following section details a representative experimental protocol for the synthesis of **1-Bromo-3,5-bis(bromomethyl)benzene**. The described method is based on the well-established radical bromination of benzylic methyl groups using N-Bromosuccinimide (NBS) and is analogous to the synthesis of similar brominated xylene derivatives. The starting material for this synthesis is 1-bromo-3,5-dimethylbenzene.

## Reaction Scheme

### Materials and Reagents

- 1-Bromo-3,5-dimethylbenzene
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
- Carbon tetrachloride (CCl<sub>4</sub>) or another suitable non-polar solvent, dry

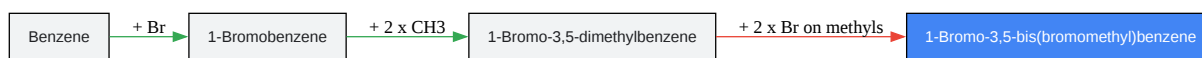
- Ice-water bath
- Saturated sodium bicarbonate solution, ice-cold
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Hexane or a similar non-polar solvent for recrystallization

## Procedure

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-3,5-dimethylbenzene in dry carbon tetrachloride.
- **Addition of Reagents:** To this solution, add N-Bromosuccinimide (slightly more than 2 molar equivalents) and a catalytic amount of benzoyl peroxide.
- **Reaction:** The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by the disappearance of the solid NBS, which is denser than the solvent, and the appearance of succinimide, which is less dense and will float on the surface. The reaction is typically complete within a few hours.
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
- **Purification:** The filtrate is then washed with a saturated sodium bicarbonate solution to remove any remaining traces of HBr, followed by washing with water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
- **Recrystallization:** The crude **1-Bromo-3,5-bis(bromomethyl)benzene** can be further purified by recrystallization from a suitable solvent such as hexane to yield the final product.

## Visualization of Nomenclature

The following diagram illustrates the logical relationship in the naming of **1-Bromo-3,5-bis(bromomethyl)benzene**, starting from the parent benzene ring and sequentially adding the functional groups.



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Nomenclature hierarchy of **1-Bromo-3,5-bis(bromomethyl)benzene**.

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